molecular formula C6H14N2O B13364385 ((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine

((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine

Cat. No.: B13364385
M. Wt: 130.19 g/mol
InChI Key: VHELWFQUSZKTRS-RITPCOANSA-N
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Description

((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine is a chiral compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine typically involves the reaction of a suitable precursor with hydrazine. One common method is the reaction of (2R,4S)-2-methyltetrahydro-2H-pyran-4-one with hydrazine hydrate under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its hydrazine group can form covalent bonds with various biomolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2-Methyltetrahydrofuran-2,3,3,4-tetrol: A similar compound with a tetrahydrofuran ring structure.

    (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: Another compound with a similar chiral center but different functional groups.

Uniqueness

((2R,4S)-2-Methyltetrahydro-2H-pyran-4-yl)hydrazine is unique due to its specific ring structure and hydrazine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[(2R,4S)-2-methyloxan-4-yl]hydrazine

InChI

InChI=1S/C6H14N2O/c1-5-4-6(8-7)2-3-9-5/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1

InChI Key

VHELWFQUSZKTRS-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)NN

Canonical SMILES

CC1CC(CCO1)NN

Origin of Product

United States

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